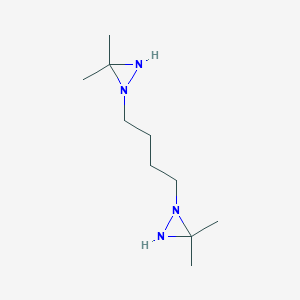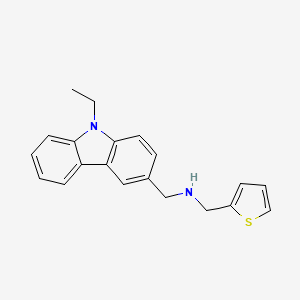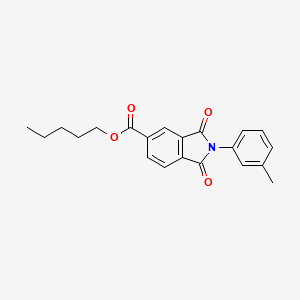
1,1'-Butane-1,4-diylbis(3,3-dimethyldiaziridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) is a chemical compound characterized by its unique structure, which includes two diaziridine rings connected by a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) typically involves the reaction of 1,4-dibromobutane with 3,3-dimethyldiaziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diaziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The diaziridine rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the diaziridine rings under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) exerts its effects involves the interaction of its diaziridine rings with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,1’-Butane-1,4-diylbis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar butane backbone but different functional groups.
1,1’-Butane-1,4-diylbis(3-phenylthiourea): Another similar compound with thiourea groups instead of diaziridine rings.
Uniqueness: 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) is unique due to its diaziridine rings, which confer specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates.
Properties
Molecular Formula |
C10H22N4 |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[4-(3,3-dimethyldiaziridin-1-yl)butyl]-3,3-dimethyldiaziridine |
InChI |
InChI=1S/C10H22N4/c1-9(2)11-13(9)7-5-6-8-14-10(3,4)12-14/h11-12H,5-8H2,1-4H3 |
InChI Key |
MIDIHIBUIYDJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1CCCCN2C(N2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)propanamide](/img/structure/B12485452.png)
![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)

![2,3,4,5-tetrahydro-1H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12485469.png)
![N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide](/img/structure/B12485477.png)
![1-{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12485481.png)
![4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B12485484.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)
![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B12485506.png)
![4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12485507.png)
